molecular formula C18H36OSi B14253813 tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane CAS No. 206280-74-2

tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane

Cat. No.: B14253813
CAS No.: 206280-74-2
M. Wt: 296.6 g/mol
InChI Key: FVIUQOGQLGHBNX-UHFFFAOYSA-N
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Description

tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a cyclododec-1-en-1-yloxy group, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane typically involves the reaction of cyclododec-1-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The tert-butyl and cyclododec-1-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce simpler silanes.

Scientific Research Applications

tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane involves its interaction with various molecular targets and pathways. The compound can act as a silane donor in chemical reactions, facilitating the formation of silicon-carbon bonds. This property is particularly useful in the synthesis of organosilicon compounds, which are important in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl[(cyclohex-3-en-1-yl)oxy]dimethylsilane
  • tert-Butyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane
  • tert-Butyl[(4-cyclohexylbuta-2,3-dien-1-yl)oxy]dimethylsilane

Uniqueness

tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane is unique due to its larger ring structure (cyclododec-1-en-1-yloxy group) compared to similar compounds. This larger ring can impart different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

206280-74-2

Molecular Formula

C18H36OSi

Molecular Weight

296.6 g/mol

IUPAC Name

tert-butyl-(cyclododecen-1-yloxy)-dimethylsilane

InChI

InChI=1S/C18H36OSi/c1-18(2,3)20(4,5)19-17-15-13-11-9-7-6-8-10-12-14-16-17/h15H,6-14,16H2,1-5H3

InChI Key

FVIUQOGQLGHBNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CCCCCCCCCCC1

Origin of Product

United States

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